

# Application Note: Standardization of Sodium Hydroxide with Iodic Acid

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Compound of Interest		
Compound Name:	Iodic acid	
Cat. No.:	B046466	Get Quote

#### Introduction

Sodium hydroxide (NaOH) is a widely used reagent in research, industrial processes, and drug development. As a secondary standard, the exact concentration of a prepared NaOH solution can vary due to its hygroscopic nature and its tendency to absorb atmospheric carbon dioxide. [1][2] Therefore, accurate standardization is crucial for quantitative analysis.[3][4] **lodic acid** (HIO<sub>3</sub>) is an excellent primary standard for this purpose. It is a strong, monoprotic acid that is solid, stable, non-hygroscopic, and has a high molecular weight, allowing for precise weighing. [5][6][7] This protocol provides a detailed method for the accurate standardization of a sodium hydroxide solution using **iodic acid**.

### Principle

The standardization is based on a neutralization reaction between the strong acid, **iodic acid**, and the strong base, sodium hydroxide. The reaction proceeds with a clear 1:1 stoichiometric ratio, as shown in the equation below:

$$HIO_3 + NaOH \rightarrow NaIO_3 + H_2O[6][7]$$

The endpoint of the titration is visualized using phenolphthalein indicator, which changes from colorless in acidic solution to pink in a basic solution, with the color change occurring near the equivalence point of the titration.[8][9][10][11][12]

### **Experimental Protocol**



#### 1. Materials and Reagents

- lodic acid (HIO₃), analytical reagent grade, dried at 110°C for 1-2 hours and cooled in a desiccator.
- Sodium hydroxide (NaOH) solution, approximately 0.1 M.
- Deionized (DI) water, boiled to remove dissolved CO<sub>2</sub> and cooled.
- Phenolphthalein indicator, 0.1% (w/v) in 95% ethanol.
- Analytical balance (readable to ±0.0001 g).
- Volumetric flasks (100 mL and 1000 mL, Class A).
- Buret (50 mL, Class A).
- Pipet (25 mL, Class A).
- Erlenmeyer flasks (250 mL).
- Beakers.
- Magnetic stirrer and stir bars.
- 2. Preparation of Standard 0.1 M **Iodic Acid** Solution
- Accurately weigh approximately 1.76 g of dried iodic acid (HIO₃) using an analytical balance.
- Quantitatively transfer the weighed HIO₃ into a 100 mL volumetric flask.
- Add approximately 50 mL of boiled and cooled DI water to the flask and swirl gently to dissolve the solid.
- Once the solid is completely dissolved, dilute the solution to the 100 mL mark with DI water.
- Stopper the flask and invert it several times to ensure the solution is homogeneous.



- Calculate the exact molarity of the iodic acid solution based on the mass of HIO₃ weighed.
- 3. Standardization of Sodium Hydroxide Solution
- Rinse a clean 50 mL buret with two small portions of the approximately 0.1 M NaOH solution, ensuring the solution wets the entire inner surface. Discard the rinsings.
- Fill the buret with the NaOH solution, making sure to eliminate any air bubbles in the buret tip. Record the initial buret volume to the nearest 0.01 mL.
- Using a volumetric pipet, transfer 25.00 mL of the standard iodic acid solution into a 250 mL
  Erlenmeyer flask.
- Add 2-3 drops of phenolphthalein indicator to the iodic acid solution in the Erlenmeyer flask.
  The solution should be colorless.
- Place the Erlenmeyer flask on a magnetic stirrer with a stir bar and begin gentle stirring.
  Position the tip of the buret within the neck of the flask.
- Titrate the **iodic acid** solution with the NaOH solution from the buret. Add the NaOH solution in larger increments initially, then dropwise as the endpoint is approached. A transient pink color will appear where the NaOH is added.[10]
- The endpoint is reached when the first faint but permanent pink color persists for at least 30 seconds throughout the entire solution.[10]
- Record the final buret volume to the nearest 0.01 mL.
- Repeat the titration at least two more times with fresh aliquots of the iodic acid solution. The volumes of NaOH used should agree within ±0.1 mL.

### **Data Presentation**

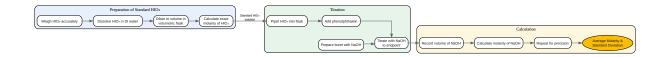


Trial	Mass of HIO₃ (g)	Molarity of HIO₃ (mol/L)	Volume of HIO₃ (mL)	Initial Buret Reading (mL)	Final Buret Reading (mL)	Volume of NaOH (mL)	Molarity of NaOH (mol/L)
1	25.00	_					
2	25.00						
3	25.00						
Average		-					
Standard Deviation	_						

Calculation of NaOH Molarity:

Molarity of NaOH (M\_NaOH) = (Molarity of HIO3 × Volume of HIO3) / Volume of NaOH

### **Visualizations**



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Caption: Workflow for the standardization of NaOH with iodic acid.



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